molecular formula C19H14BrN3O5S B2764498 N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide CAS No. 307526-92-7

N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide

Cat. No.: B2764498
CAS No.: 307526-92-7
M. Wt: 476.3
InChI Key: OAWLVJFBRIPOQR-DHDCSXOGSA-N
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Description

(Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide is a complex organic compound that features a thiazolidine ring, a bromobenzylidene moiety, and a hydroxybenzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo acid to form the thiazolidine ring.

    Introduction of the Bromobenzylidene Group: The thiazolidine intermediate is then reacted with 4-bromobenzaldehyde under basic conditions to introduce the bromobenzylidene group.

    Acetylation and Hydrazide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the hydroxybenzohydrazide group.

    Reduction: Reduction reactions can target the bromobenzylidene moiety, potentially converting it to a bromobenzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include reduced thiazolidine derivatives.

    Substitution: A variety of substituted thiazolidine derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties Its structure suggests it may have activity against certain types of cancer cells, bacteria, and viruses

Industry

In the industrial sector, (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bromobenzylidene group can form non-covalent interactions with enzyme active sites, inhibiting their activity. The hydroxybenzohydrazide group may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(4-Bromobenzylidene)-2-phenyloxazol-5(4H)-one
  • 11-(5-(4-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
  • (Z)-3-(5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Uniqueness

What sets (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both a thiazolidine ring and a hydroxybenzohydrazide group provides a versatile platform for further chemical modifications and enhances its potential biological activity.

Properties

IUPAC Name

N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5S/c20-12-7-5-11(6-8-12)9-15-18(27)23(19(28)29-15)10-16(25)21-22-17(26)13-3-1-2-4-14(13)24/h1-9,24H,10H2,(H,21,25)(H,22,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLVJFBRIPOQR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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